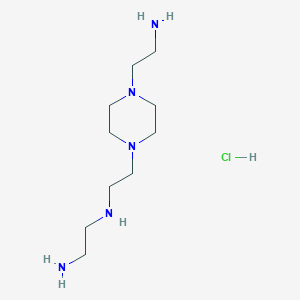

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride

CAS No.:

Cat. No.: VC15825618

Molecular Formula: C10H26ClN5

Molecular Weight: 251.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H26ClN5 |

|---|---|

| Molecular Weight | 251.80 g/mol |

| IUPAC Name | N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C10H25N5.ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;/h13H,1-12H2;1H |

| Standard InChI Key | BYASJBUCMLHPTM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CCN)CCNCCN.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The hydrochloride salt of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine derives from its parent amine through protonation with hydrochloric acid. Key identifiers include:

*Calculated from base molecular weight + HCl (36.46 g/mol).

The piperazine ring adopts a chair conformation, while the ethylenediamine chains provide rotational flexibility, enabling adaptive binding to metal ions or biological targets . Spectroscopic characterization (e.g., NMR, IR) would reveal distinct peaks for NH₂ (δ 1.5–2.5 ppm in ¹H NMR) and piperazine protons (δ 2.5–3.5 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The base compound is synthesized via nucleophilic substitution reactions between piperazine derivatives and ethylenediamine precursors. Literature methods include:

-

Route A: Reaction of 1-(2-chloroethyl)piperazine with excess ethylenediamine under reflux, followed by purification via distillation .

-

Route B: Coupling of 2-(piperazin-1-yl)ethylamine with 2-aminoethyl bromide using a palladium catalyst .

Conversion to the hydrochloride salt typically involves treating the free base with concentrated HCl in ethanol, yielding a crystalline solid after recrystallization . Industrial-scale production requires inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Physicochemical Properties

Thermal and Solubility Profiles

*Predicted based on structural analogs .

The hydrochloride salt’s hygroscopic nature necessitates storage in airtight containers with desiccants .

Applications in Science and Industry

Pharmaceutical Intermediates

This compound serves as a precursor to:

-

Anticancer Agents: Piperazine-ethylenediamine structures chelate platinum(II) in cisplatin analogs, enhancing tumor targeting .

-

Antidepressants: Functionalization with aromatic groups yields serotonin receptor ligands .

Coordination Chemistry

As a tetradentate ligand, it forms stable complexes with transition metals:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(C₁₀H₂₅N₅)Cl]⁺ | Catalytic oxidation |

| Fe(III) | [Fe(C₁₀H₂₅N₅)(H₂O)₂]³⁺ | Water purification |

| Parameter | Specification | Source |

|---|---|---|

| GHS Pictogram | Corrosion (GHS05) | |

| Signal Word | Danger | |

| Hazard Statement | H314 (Skin/Eye damage) | |

| Precautionary Measures | P280 (Gloves/Goggles) |

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume